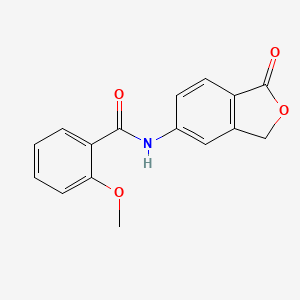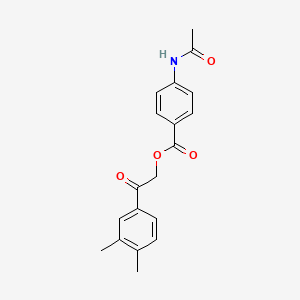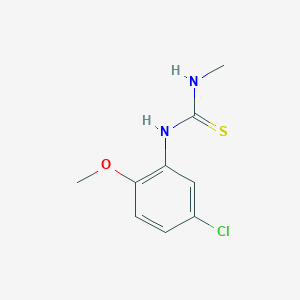
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CPTH has been found to inhibit histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling.
Mecanismo De Acción
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling. HATs acetylate histones, which leads to the relaxation of chromatin and the activation of gene transcription. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits HATs by binding to the active site of the enzyme, which prevents the acetylation of histones and the subsequent activation of gene transcription.
Biochemical and Physiological Effects:
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential therapeutic applications for a range of diseases, including cancer, inflammation, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for HATs. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have low toxicity and can be used at relatively low concentrations. However, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone also has some limitations. It is a relatively new compound, and its potential side effects and long-term toxicity have not been fully explored.
Direcciones Futuras
There are several potential future directions for research on cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of research is the development of new derivatives of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone that have increased selectivity and potency for HATs. Additionally, further research is needed to explore the potential therapeutic applications of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone for a range of diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and long-term toxicity of cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
Conclusion:
In conclusion, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. It inhibits histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing the production of pro-inflammatory cytokines, and reducing oxidative stress in the brain. While cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, further research is needed to explore its potential therapeutic applications and potential side effects and long-term toxicity.
Métodos De Síntesis
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized using a straightforward method. The synthesis involves the reaction of cyclopentanone with thiosemicarbazide to form 5-methyl-4-phenyl-1,3-thiazol-2-yl hydrazine. The hydrazine is then reacted with 2-bromoacetophenone to form cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone.
Aplicaciones Científicas De Investigación
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been studied extensively for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been found to have potential neuroprotective effects and can reduce oxidative stress in the brain.
Propiedades
IUPAC Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-14(12-7-3-2-4-8-12)16-15(19-11)18-17-13-9-5-6-10-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAIMZLIRPUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=C2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)



![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)


